![molecular formula C11H18BrNO B14318588 N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide CAS No. 112251-64-6](/img/structure/B14318588.png)
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxyphenyl group attached to a dimethylethanaminium moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide typically involves the reaction of 2-hydroxybenzyl alcohol with N,N-dimethylethanolamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or iodide ions can replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halide derivatives.
Scientific Research Applications
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quaternary ammonium group can interact with cell membranes and proteins. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium chloride
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium iodide
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium sulfate
Uniqueness
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is unique due to its specific combination of a hydroxyphenyl group and a quaternary ammonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112251-64-6 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
ethyl-[(2-hydroxyphenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(2,3)9-10-7-5-6-8-11(10)13;/h5-8H,4,9H2,1-3H3;1H |
InChI Key |
WDJMJHPKCVYDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


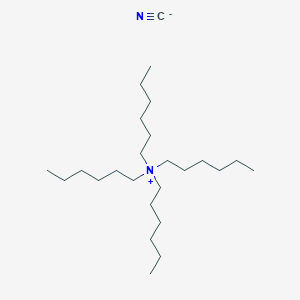
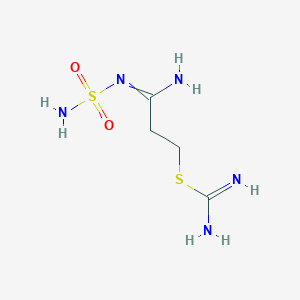


![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
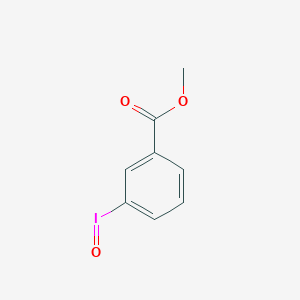
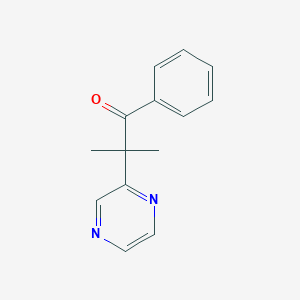
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
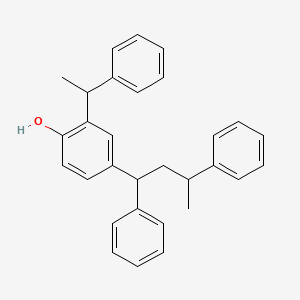
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
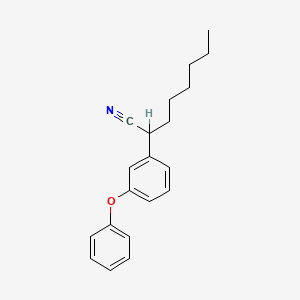
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
